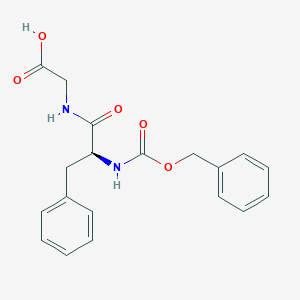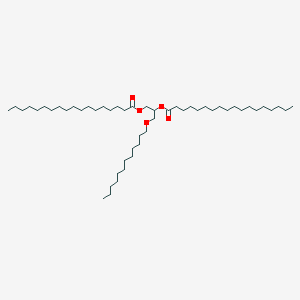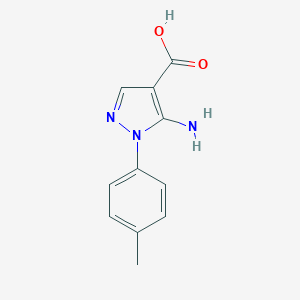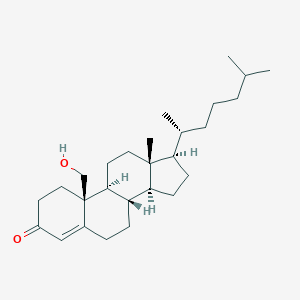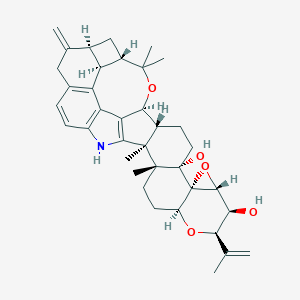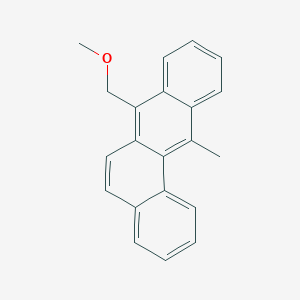
Benz(a)anthracene, 7-(methoxymethyl)-12-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 7-(methoxymethyl)-12-methyl- is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research due to its potential for carcinogenicity and mutagenicity. This compound is also known as 7-methoxymethyl-12-methylbenz(a)anthracene or Methylated Benzanthracene. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will be discussed in
Mecanismo De Acción
Benz(a)anthracene, 7-(methoxymethyl)-12-methyl- is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. This compound is also known to induce oxidative stress and inflammation, which can contribute to its carcinogenic and mutagenic effects.
Efectos Bioquímicos Y Fisiológicos
Benz(a)anthracene, 7-(methoxymethyl)-12-methyl- has been shown to induce tumors in various organs, including the liver, lung, and skin. This compound is also known to cause DNA damage, oxidative stress, and inflammation. In addition, it has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benz(a)anthracene, 7-(methoxymethyl)-12-methyl- in lab experiments is its well-established carcinogenic and mutagenic properties. This compound is also relatively easy to synthesize and can be used as a positive control in mutagenicity assays. However, one limitation is that its toxicity and potential for environmental contamination must be carefully considered when handling and disposing of this compound.
Direcciones Futuras
There are several future directions for research involving Benz(a)anthracene, 7-(methoxymethyl)-12-methyl-. One area of interest is the development of more sensitive and specific assays for detecting its mutagenic potential. Another area of research is the identification of biomarkers that can be used to monitor exposure to this compound in humans and animals. Additionally, the mechanisms underlying the carcinogenic and mutagenic effects of this compound could be further elucidated to identify potential targets for prevention and treatment of cancer.
Métodos De Síntesis
Benz(a)anthracene, 7-(methoxymethyl)-12-methyl- can be synthesized by the reaction of 7-bromo-12-methylbenz(a)anthracene with methoxymethyl lithium in tetrahydrofuran. This reaction results in the formation of the desired compound with a yield of 50%.
Aplicaciones Científicas De Investigación
Benz(a)anthracene, 7-(methoxymethyl)-12-methyl- is commonly used in scientific research to study the mechanisms of carcinogenesis and mutagenesis. This compound has been shown to induce tumors in various animal models, including mice and rats. It is also used as a positive control in Ames tests, which are used to determine the mutagenic potential of chemicals.
Propiedades
Número CAS |
13345-60-3 |
|---|---|
Nombre del producto |
Benz(a)anthracene, 7-(methoxymethyl)-12-methyl- |
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
7-(methoxymethyl)-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18O/c1-14-16-8-5-6-10-18(16)20(13-22-2)19-12-11-15-7-3-4-9-17(15)21(14)19/h3-12H,13H2,1-2H3 |
Clave InChI |
ZPGGXMUXSHFETD-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C3=CC=CC=C13)COC)C=CC4=CC=CC=C42 |
SMILES canónico |
CC1=C2C(=C(C3=CC=CC=C13)COC)C=CC4=CC=CC=C42 |
Otros números CAS |
13345-60-3 |
Sinónimos |
7-Methoxymethyl-12-methylbenz[a]anthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



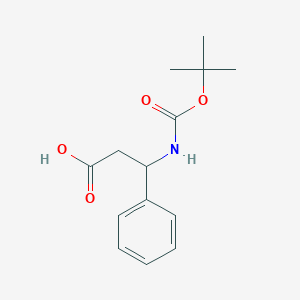
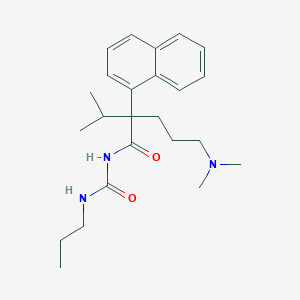
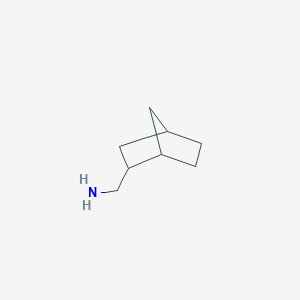
![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)
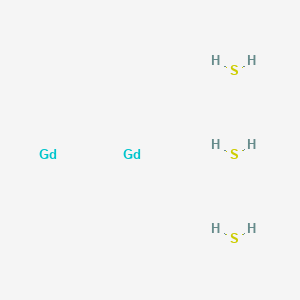
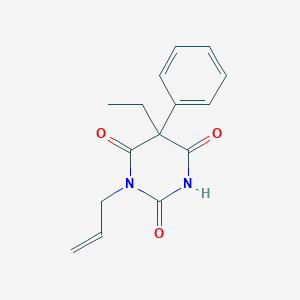
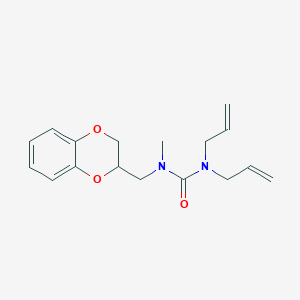
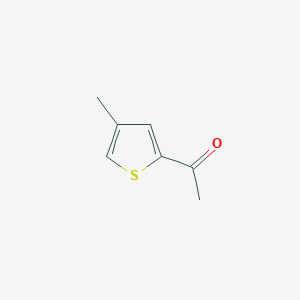
![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)
